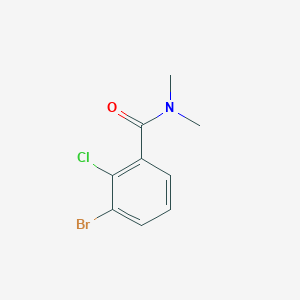

3-bromo-2-chloro-N,N-dimethylbenzamide

描述

3-Bromo-2-chloro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 3rd and 2nd positions, respectively, and the amide nitrogen is dimethylated

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-N,N-dimethylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with the appropriate benzene derivative, such as 3-bromo-2-chlorobenzoic acid.

Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide group through a reaction with dimethylamine. This reaction is often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or using a catalyst like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

化学反应分析

Types of Reactions

3-Bromo-2-chloro-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common for this specific structure.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and dimethylamine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Depending on the nucleophile, products such as 3-methoxy-2-chloro-N,N-dimethylbenzamide can be formed.

Hydrolysis: The major products are 3-bromo-2-chlorobenzoic acid and dimethylamine.

科学研究应用

While the exact compound "3-bromo-2-chloro-N,N-dimethylbenzamide" is not specifically detailed in the provided search results, related compounds and their applications can give insight into the potential uses of this chemical. The search results offer information on benzamide derivatives, their synthesis, and their uses in medicinal chemistry and other scientific fields.

Potential Applications of this compound Based on Analogous Compounds

1. Pharmaceutical Development:

- Building Block for Synthesis: this compound can serve as a building block for synthesizing more complex molecules with potential therapeutic applications. The presence of bromine and chlorine atoms allows for further chemical modifications and functionalization.

- Inhibiting p38 Kinase: Some benzamides are known to inhibit p38 kinase, which is involved in various pathological conditions, including inflammatory and respiratory diseases . Therefore, this compound might be explored for similar inhibitory activity .

*p38 kinase can cause or contribute to the effects of, for example, inflammation generally; arthritis; neuroinflammation; pain; fever; pulmonary disorders; cardiovascular diseases; cardiomyopathy; stroke; ischemia; reperfusion injury; renal reperfusion injury; brain edema; neurotrauma and brain trauma; neurodegenerative disorders; central nervous system disorders; liver disease and nephritis; gastrointestinal conditions; ulcerative diseases; ophthalmic diseases; ophthalmological conditions; glaucoma; acute injury to the eye tissue and ocular traumas; diabetes; diabetic nephropathy; skin-related conditions; viral and bacterial infections; myalgias due to infection; influenza; endotoxic shock; toxic shock syndrome; autoimmune disease; bone resorption diseases; multiple sclerosis; disorders of the female reproductive system; pathological (but non-malignant) conditions, such as hemaginomas, angiofibroma of the nasopharynx, and avascular necrosis of bone .

2. Antibacterial Activity:

- Antimicrobial Agents: Modification of benzamide structures by adding substituent groups can increase potency and broaden pharmacological action . Some derivatives have shown significant antibacterial activity against various strains .

- Activity Against Drug-Resistant Bacteria: Certain compounds have demonstrated effectiveness against KPC (Klebsiella pneumoniae carbapenemase) and NDM (New Delhi metallo-beta-lactamase) producing bacteria, including strains of Escherichia coli .

3. Chemical Synthesis:

- Reactant/Reagent: this compound can be used as a reactant in various chemical reactions. The bromine and chlorine substituents can be involved in reactions such as nucleophilic substitutions, Grignard reactions, or metal-catalyzed coupling reactions.

- Synthesis of Quinazoline Derivatives: Benzamides are used in the synthesis of quinazoline derivatives, which have diverse biological activities, including anticancer properties .

4. Material Science

- This compound could be used in the creation of novel materials with tailored electrical, optical, or mechanical characteristics because of its unique chemical structure.

Data Table: Examples of Related Benzamide Derivatives and Their Applications

Case Studies and Research Findings

Due to the lack of specific case studies directly involving "this compound" in the provided search results, the following information is based on analogous compounds and their known applications:

-

Antimicrobial Research:

- Chalcones: Research on chalcones, which are structurally related compounds, showed that adding substituents to the aromatic ring can significantly enhance antibacterial activity .

- Quinazolinones: Studies have reported that quinazolinone derivatives exhibit broad-spectrum antitumor activity and effectiveness against various cell lines .

- Electrochemical Bromination:

Synthesis Methods for Related Compounds

- Electrophilic Bromination: The synthesis of bromo-N-dimethyl benzamides can be achieved through electrophilic bromination using hydrogen bromide and aqueous hydrogen peroxide solution .

- Oxidative Amidation: Benzaldehydes and benzylamines can undergo oxidative amidation with N-haloamides using metal catalysts .

- ** реакции** N-Bromo-succinimide can also be employed as a brominating reagent, although this method may be more costly .

作用机制

The mechanism of action of 3-bromo-2-chloro-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine and chlorine substituents can enhance its binding affinity to certain molecular targets, while the dimethylamide group can influence its solubility and bioavailability.

相似化合物的比较

Similar Compounds

3-Bromo-N,N-dimethylbenzamide: Lacks the chlorine substituent, which can affect its reactivity and applications.

2-Chloro-N,N-dimethylbenzamide: Lacks the bromine substituent, leading to different chemical properties and uses.

4-Bromo-2-chloro-N,N-dimethylbenzamide: The position of the bromine substituent is different, which can influence its chemical behavior and interactions.

Uniqueness

3-Bromo-2-chloro-N,N-dimethylbenzamide is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This unique substitution pattern can lead to distinct reactivity and interactions compared to other similar compounds. Its combination of substituents makes it a versatile compound in various chemical and biological applications.

生物活性

3-Bromo-2-chloro-N,N-dimethylbenzamide is a compound of significant interest in the fields of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the amidation of 3-bromo-2-chlorobenzoic acid with dimethylamine, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in organic solvents like dichloromethane or tetrahydrofuran.

Key Chemical Properties:

- Molecular Formula: C9H10BrClN

- Molecular Weight: 232.54 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity, while the dimethylamide group influences its solubility and bioavailability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, contributing to its role in pharmacological applications.

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Effects: Some studies indicate potential anti-inflammatory properties, making it a candidate for further investigation in therapeutic contexts.

Case Studies and Experimental Data

-

Enzyme Interaction Studies:

- Molecular docking studies have shown that this compound can effectively bind to target proteins, with binding energies indicating strong interactions (Table 1).

Protein Target Binding Residues Binding Energy (kcal/mol) Protein A SER126, ASP125 -5.4 Protein B THR129, ARG150 -4.9 Protein C CYS29, GLY26 -4.5 -

Antimicrobial Activity:

- In vitro studies demonstrated that the compound inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

-

Anti-inflammatory Activity:

- A study evaluated the anti-inflammatory effects using a murine model, revealing significant reductions in inflammatory markers upon treatment with the compound.

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Key Differences |

|---|---|

| 3-Bromo-N,N-dimethylbenzamide | Lacks chlorine substituent; different reactivity |

| 2-Chloro-N,N-dimethylbenzamide | Lacks bromine substituent; altered chemical behavior |

| 4-Bromo-2-chloro-N,N-dimethylbenzamide | Different substitution pattern affecting interactions |

属性

IUPAC Name |

3-bromo-2-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-12(2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTLIGWXEIEHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C(=CC=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。